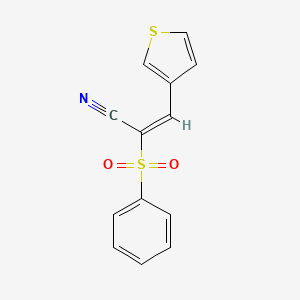

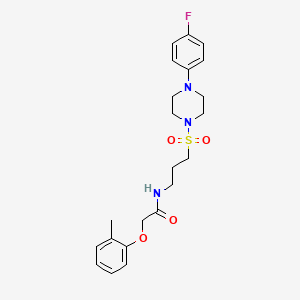

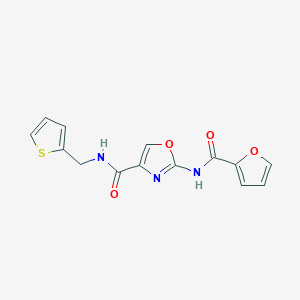

2-(苯基磺酰基)-3-(3-噻吩基)丙-2-烯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives related to "2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile" involves complex reactions highlighting the compound's versatile reactivity. For instance, (E)-3-Phenylsulfonylprop-2-enenitrile demonstrates facile Diels–Alder reactions with several unsymmetrical dienes, showing moderate regioselectivity. This reactivity forms the basis for generating α,β-unsaturated nitriles after elimination reactions, showcasing the compound's potential as a precursor for further chemical transformations (Bradley & Grayson, 2002).

Molecular Structure Analysis

The molecular structure of "2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile" and its derivatives plays a crucial role in determining its chemical reactivity and properties. Studies on similar compounds reveal that the molecular arrangement, especially the placement of the sulfonyl and nitrile groups, significantly impacts the compound's electronic structure and reactivity. For example, cyclization reactions of 2,3-bis(phenylsulfonyl)-1,3-butadiene with various carbanions demonstrate the influence of molecular structure on the reaction outcomes, leading to a variety of unsaturated sulfones (Padwa et al., 1994).

Chemical Reactions and Properties

The compound's chemical reactivity is highlighted by its participation in nucleophilic addition reactions, where it serves as a precursor to several novel compounds. Nucleophilic addition reactions of 2-nitro-1-(phenylsulfonyl)indole, for instance, afford 3-substituted-2-nitroindoles in varying yields, indicating the compound's versatility in synthetic chemistry (Pelkey et al., 1999).

科学研究应用

合成和化学反应

- 2-(苯磺酰基)-3-(3-噻吩基)丙-2-烯-2-腈表现出Diels–Alder反应性,与几种二烯反应迅速。例如,它与Danishefsky的二烯和糠醇以选择性区域方式反应。与环戊二烯和蒽形成的环加成产物可以经过碱催化的消除反应生成α,β-不饱和腈(Bradley & Grayson, 2002)。

分子结构和光物理性质

- 对α,β-不饱和丙烯腈衍生物的分子结构进行研究,包括类似于2-(苯磺酰基)-3-(3-噻吩基)丙-2-烯-2-腈的化合物,揭示了它们的光物理性质和前线轨道的见解。这些研究利用单晶X射线衍射等技术,并探讨溶剂极性和分子结构对自组装行为的影响(Percino et al., 2016)。

抗菌评价

- 苯磺酰基化合物的衍生物,包括结构类似于2-(苯磺酰基)-3-(3-噻吩基)丙-2-烯-2-腈的化合物,已被合成并评估其抗菌活性。一些衍生物表现出超过参考药物的活性,突显了这些化合物在开发新的抗菌剂方面的潜力(Alsaedi et al., 2019)。

光异构化研究

- 对相关化合物的E/Z光异构化研究,如3-氨基-3-苯基丙-2-烯-2-腈,提供了有关这些反应机制的宝贵信息。这对于理解类似化合物如2-(苯磺酰基)-3-(3-噻吩基)丙-2-烯-2-腈的光化学性质至关重要(Chiacchio et al., 1988)。

属性

IUPAC Name |

(E)-2-(benzenesulfonyl)-3-thiophen-3-ylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S2/c14-9-13(8-11-6-7-17-10-11)18(15,16)12-4-2-1-3-5-12/h1-8,10H/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMRSNHWEWLRBI-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CSC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CSC=C2)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2482028.png)

![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2482034.png)

![1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride](/img/structure/B2482038.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2482040.png)

![4-ethoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2482046.png)